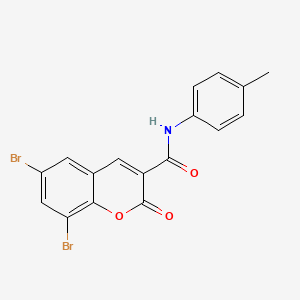

![molecular formula C27H21N3O2S B2804615 3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile CAS No. 956923-23-2](/img/structure/B2804615.png)

3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

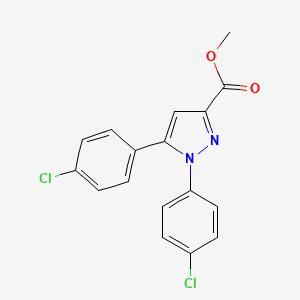

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring, an indene ring, a nitrile group, and a phenylsulfonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the indene ring could potentially be derived from (2,3-Dihydro-1H-inden-5-yl)boronic acid .Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The indene and pyrazole rings, along with the phenyl groups, would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .Scientific Research Applications

Chemical Synthesis and Derivative Formation

The research on compounds related to 3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile primarily focuses on their synthesis and potential applications in creating novel chemical entities. One study discusses the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes, highlighting a method for forming 4-substituted 3,3-diphenyl-3H-pyrazoles through dehydrosulfonation reactions (Vasin et al., 2015). This process points towards a versatile approach to generating a wide range of pyrazole derivatives, potentially including the compound of interest.

Another significant research avenue is the utility of enaminonitriles in heterocyclic synthesis, where key intermediates lead to the formation of various heterocyclic compounds. For example, Fadda et al. (2012) explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from a dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl carbonohydrazonoyl dicyanide, demonstrating the compound's versatility in heterocyclic chemistry (Fadda et al., 2012).

Photonic and Material Science Applications

The pyrazoline derivative (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile, a compound with similar structural motifs, has been investigated for its photoinduced birefringence in PMMA polymer doped films. Szukalski et al. (2015) explored its dynamic and static photoinduced birefringence phenomena, indicating its potential in photonic applications due to its photochromic properties (Szukalski et al., 2015).

Biological and Medicinal Applications

On the biological front, compounds structurally related to this compound have been synthesized and evaluated for various biological activities. For instance, Shaaban (2008) synthesized novel pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives incorporated with the phenylsulfonyl moiety and assessed their antimicrobial activities, showing promising results (Shaaban, 2008).

Kravchenko et al. (2005) focused on the synthesis of novel sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identifying compounds with potent caspase-3 inhibitory activity, a key target in apoptosis and potential therapeutic interventions (Kravchenko et al., 2005).

properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O2S/c28-18-26(33(31,32)25-12-5-2-6-13-25)17-23-19-30(24-10-3-1-4-11-24)29-27(23)22-15-14-20-8-7-9-21(20)16-22/h1-6,10-17,19H,7-9H2/b26-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFQDAOCCZNPSR-ONUIUJJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(/C#N)\S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)